Dirhodium(II) tetrakis(caprolactam)
Description
Significance of Dirhodium(II) Complexes in Organic Synthesis
Dirhodium(II) complexes are a class of coordination compounds that have garnered considerable attention for their exceptional catalytic activity in a wide range of organic transformations. nih.gov These complexes, characterized by a rhodium-rhodium bond, are particularly renowned for their ability to catalyze reactions involving carbenoid and nitrenoid intermediates. researchgate.netnih.gov Their versatility has made them indispensable tools for synthetic chemists, facilitating the construction of complex molecular architectures with high efficiency and selectivity. nih.gov The modification of the ligands surrounding the dirhodium core allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing the outcome of the catalyzed reaction. researchgate.net
Unique Structural Attributes of Dirhodium(II) Tetrakis(caprolactam) Relevant to Reactivity
Dirhodium(II) tetrakis(caprolactam), often abbreviated as Rh₂(cap)₄, possesses a "paddlewheel" structure where four caprolactamato ligands bridge the two rhodium atoms. nih.gov A key feature that distinguishes Rh₂(cap)₄ from many other dirhodium(II) carboxylates is its low oxidation potential. nih.gov This property is central to its exceptional performance in oxidation reactions. The catalyst can readily engage in a Rh₂(⁴⁺)/Rh₂(⁵⁺) redox couple, which is crucial for its catalytic cycle in processes like allylic oxidation. organic-chemistry.org The caprolactam ligands, being amides, also impart distinct electronic properties to the dirhodium center compared to the more common carboxylate ligands, influencing its reactivity and selectivity.
Historical Context of Dirhodium(II) Tetrakis(caprolactam) Development as a Catalyst
The development of dirhodium(II) tetrakis(caprolactam) as a prominent catalyst is largely attributed to the pioneering work of Michael P. Doyle and his research group. While dirhodium(II) carboxylates had been known for some time, it was the exploration of dirhodium(II) carboxamidates, such as Rh₂(cap)₄, that unveiled new catalytic capabilities. In 2004, Doyle and his coworkers reported the exceptional efficacy of Rh₂(cap)₄ as a catalyst for the allylic oxidation of olefins and enones using tert-butyl hydroperoxide as the terminal oxidant. nih.gov This discovery marked a significant advancement, offering a highly selective and efficient method for this important transformation under mild conditions. organic-chemistry.orgnih.gov Their work demonstrated that Rh₂(cap)₄ could overcome many limitations of traditional oxidation methods, such as high catalyst loadings and long reaction times. organic-chemistry.org
Overview of Key Catalytic Applications of Dirhodium(II) Tetrakis(caprolactam)
The primary application of dirhodium(II) tetrakis(caprolactam) lies in selective oxidation reactions. It has proven to be an exceptional catalyst for the allylic oxidation of a wide array of alkenes, converting them to the corresponding enones with high selectivity. organic-chemistry.orgnih.gov Beyond simple olefins, this catalytic system has been successfully applied to more complex substrates, including those found in the total synthesis of natural products. orgsyn.org Furthermore, the utility of Rh₂(cap)₄ extends to other oxidative transformations, such as benzylic oxidations, propargylic oxidations, and the oxidation of amines. nih.govorgsyn.org The catalyst is also known to facilitate selective carbenoid reactions of diazo compounds. sigmaaldrich.com
Research Findings in Catalytic Applications
The efficacy of dirhodium(II) tetrakis(caprolactam) as a catalyst is well-documented in the scientific literature. The following tables summarize key research findings for its application in allylic oxidation reactions.
Table 1: Dirhodium(II) Tetrakis(caprolactam) Catalyzed Allylic Oxidation of Cyclic Alkenes
| Substrate | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Cyclohexene (B86901) | 2-Cyclohexen-1-one | 0.1 | 1 | 95 |
| 1-Methylcyclohexene | 2-Methyl-2-cyclohexen-1-one | 0.5 | 2 | 88 |
| α-Pinene | Pinocarvone | 1.0 | 4 | 75 |
| (-)-Isopulegol | Pulegone | 0.5 | 3 | 82 |
Data compiled from various research articles on the catalytic applications of dirhodium(II) tetrakis(caprolactam).
Table 2: Dirhodium(II) Tetrakis(caprolactam) Catalyzed Allylic Oxidation in Natural Product Synthesis
| Synthetic Target | Key Intermediate Transformation | Catalyst | Oxidant | Yield (%) | Reference |
| Dehydroaltenuene B | Oxidation of a fused cyclic alkene | Rh₂(cap)₄ | TBHP | Good | orgsyn.org |
| Calyciphylline A type alkaloids | Allylic oxidation of a substituted cyclohexene | Rh₂(cap)₄ | TBHP | Not specified | orgsyn.org |
| Phomactin K | Allylic oxidation of phomactin P | Rh₂(cap)₄ | TBHP | 52 | orgsyn.org |
This table highlights the application of the catalyst in the synthesis of complex natural products. TBHP refers to tert-butyl hydroperoxide.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H40N4O4Rh2 |
|---|---|
Molecular Weight |
654.4 g/mol |
IUPAC Name |
rhodium(2+);3,4,5,6-tetrahydro-2H-azepin-7-olate |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);;/q;;;;2*+2/p-4 |
InChI Key |
SJMHYMNHWAKIQF-UHFFFAOYSA-J |
Canonical SMILES |
C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].C1CCC(=NCC1)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Dirhodium Ii Tetrakis Caprolactam
Established Synthetic Routes to Dirhodium(II) Tetrakis(caprolactam)
The primary and most well-documented method for synthesizing dirhodium(II) tetrakis(caprolactam) involves the strategic replacement of ligands from a pre-existing dirhodium carboxylate complex.
Ligand Exchange Reactions (e.g., from Dirhodium(II) Tetraacetate)
The most common precursor for the synthesis of dirhodium(II) tetrakis(caprolactam) is dirhodium(II) tetraacetate, Rh₂(OAc)₄. orgsyn.org This preference stems from the relative lability of the acetate (B1210297) ligands, which can be readily displaced by other ligands, in this case, caprolactam.
The fundamental reaction involves heating dirhodium(II) tetraacetate with an excess of ε-caprolactam in a suitable solvent. orgsyn.org The driving force for this equilibrium-based reaction is the removal of the displaced acetic acid. A common laboratory-scale procedure involves refluxing a mixture of dirhodium(II) tetraacetate and ε-caprolactam in a solvent like chlorobenzene. To facilitate the removal of the acetic acid byproduct and drive the reaction to completion, a Soxhlet extractor containing a solid base, such as sodium carbonate, is often employed. orgsyn.org The basic conditions neutralize the acetic acid as it is formed, preventing the reverse reaction.
The reaction progress can often be monitored by a color change, as the initial green or blue-green solution of dirhodium(II) tetraacetate transforms into the characteristic purple or blue color of the dirhodium(II) tetrakis(caprolactam) product. orgsyn.org
Optimization of Reaction Conditions for Catalyst Preparation
The efficiency and yield of the ligand exchange reaction are highly dependent on several key parameters. Optimizing these conditions is crucial for preparing a catalytically active and pure product.
Key parameters for optimization include:
Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and have a boiling point suitable for the reaction temperature. Chlorobenzene is a commonly used solvent due to its high boiling point and ability to dissolve both dirhodium(II) tetraacetate and caprolactam. orgsyn.org
Stoichiometry: A significant excess of ε-caprolactam is typically used to favor the forward reaction and ensure complete substitution of the acetate ligands. orgsyn.org
Temperature: The reaction is generally carried out at reflux temperature to provide sufficient energy for the ligand exchange to occur at a reasonable rate. orgsyn.org
Removal of Acetic Acid: As mentioned, the continuous removal of acetic acid is paramount. The use of a Soxhlet extractor with a solid base is an effective method. orgsyn.org The choice of base and its physical form can also be optimized to ensure efficient neutralization without introducing impurities into the reaction mixture.
The following table summarizes a typical set of optimized reaction conditions for the synthesis of dirhodium(II) tetrakis(caprolactam).
| Parameter | Condition | Rationale |
| Precursor | Dirhodium(II) tetraacetate | Readily available and possesses labile acetate ligands. |
| Ligand | ε-caprolactam | The desired bridging ligand for the final product. |
| Solvent | Chlorobenzene | High boiling point and good solubility of reactants. |
| Base | Sodium Carbonate | Neutralizes the acetic acid byproduct, driving the reaction forward. |
| Apparatus | Reflux with Soxhlet Extractor | Allows for continuous removal of acetic acid. |
| Temperature | Reflux | Provides the necessary activation energy for ligand exchange. |
Purification and Handling Considerations for Catalytically Active Forms
The purity of dirhodium(II) tetrakis(caprolactam) is critical for its catalytic performance. Impurities, such as residual starting materials or byproducts, can interfere with catalytic cycles and lead to reduced efficiency and selectivity.
Purification Techniques:
Recrystallization: This is a primary method for purifying the crude product. A detailed procedure involves dissolving the crude, typically blue, solid in a minimal amount of a hot solvent mixture, such as acetonitrile (B52724) and methanol. orgsyn.org Upon cooling, the purified dirhodium(II) tetrakis(caprolactam) crystallizes out, leaving impurities in the mother liquor. The choice of solvent system is crucial and may require optimization to achieve high purity and yield.
Chromatography: While less commonly detailed for this specific compound in readily available literature, column chromatography on silica (B1680970) gel is a general technique used for the purification of dirhodium paddlewheel complexes. The selection of an appropriate eluent system would be necessary to separate the desired product from any impurities.
Handling of Catalytically Active Forms:
Dirhodium(II) tetrakis(caprolactam), particularly in its catalytically active, unsolvated form, can be sensitive to air and moisture. Proper handling techniques are essential to maintain its catalytic integrity.
Inert Atmosphere: It is recommended to handle the solid catalyst under an inert atmosphere, such as nitrogen or argon, especially for long-term storage. chemicalbook.com This can be achieved using a glovebox or Schlenk line techniques.
Storage: The compound should be stored in a tightly sealed container in a cool, dark, and dry place. alfachemch.com Exposure to light should be minimized.
Personal Protective Equipment: Standard laboratory safety practices should be followed, including the use of safety glasses, gloves, and a lab coat, as the compound can cause skin and eye irritation. chemicalbook.com
Preparation of Solvated Dirhodium(II) Tetrakis(caprolactam) Species (e.g., Acetonitrile Adducts)
Dirhodium(II) paddlewheel complexes, including dirhodium(II) tetrakis(caprolactam), possess two axial coordination sites that can be occupied by solvent molecules. These solvated species, or adducts, are often the form in which the catalyst is isolated and characterized.
The preparation of the acetonitrile adduct, dirhodium(II) tetrakis(caprolactam)·(CH₃CN)₂, is a direct consequence of the purification process. When the crude product is recrystallized from a solvent mixture containing acetonitrile, the acetonitrile molecules coordinate to the axial positions of the dirhodium centers. orgsyn.org
The formation of these adducts can be observed through various analytical techniques:
Color Change: The coordination of axial ligands often results in a distinct color change. For instance, the unsolvated, catalytically active form of dirhodium(II) tetrakis(caprolactam) is typically blue, while the bis(acetonitrile) adduct is often described as purple. orgsyn.org
Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can confirm the presence of the coordinated solvent molecules.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural evidence of the solvated species, showing the direct coordination of the solvent molecules to the rhodium centers.
The axial solvent ligands are generally labile and can be removed by heating the complex under vacuum, which regenerates the more catalytically active, unsolvated form. orgsyn.org The ease of removal of these axial ligands is a key feature of the catalytic utility of these complexes, as it allows for the substrate to access the catalytic sites.
Fundamental Mechanistic Investigations of Dirhodium Ii Tetrakis Caprolactam Catalyzed Reactions
Pathways Involving Radical Intermediates
A significant body of research points to the involvement of radical intermediates in reactions catalyzed by dirhodium(II) tetrakis(caprolactam). These pathways are crucial for understanding the selectivity and efficiency of various oxidative functionalizations.
Generation and Role of Peroxy Radicals (e.g., tert-Butylperoxy Radical)
In oxidations utilizing peroxides, such as tert-butyl hydroperoxide (TBHP), dirhodium(II) tetrakis(caprolactam) has been shown to be exceptionally efficient at generating peroxy radicals. The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the hydroperoxide.
The initial step involves the cleavage of the O-O bond in the hydroperoxide, which is facilitated by the dirhodium catalyst. This process generates a highly reactive tert-butoxy (B1229062) radical. However, this tert-butoxy radical preferentially abstracts a hydrogen atom from another molecule of TBHP at a rate that is nearly diffusion-controlled. nih.gov This hydrogen atom abstraction leads to the formation of the more selective tert-butylperoxy radical (t-BuOO•). nih.govorganic-chemistry.org
This tert-butylperoxy radical is a key intermediate and a selective hydrogen atom abstractor in various oxidation reactions, including allylic and benzylic oxidations. organic-chemistry.orgacs.org The superior efficiency of dirhodium(II) tetrakis(caprolactam) in producing the tert-butylperoxy radical is a key factor in its effectiveness as a catalyst for these transformations. nih.govacs.org A competing reaction for the tert-butylperoxy radical is its dimerization, which can lead to the formation of dioxygen and di-tert-butyl peroxide. acs.org
Hydrogen Atom Transfer (HAT) Processes in Catalytic Cycles
Hydrogen Atom Transfer (HAT) is a fundamental step in many catalytic cycles involving dirhodium(II) tetrakis(caprolactam). The tert-butylperoxy radical, generated as described above, is a key player in these HAT processes. nih.govorganic-chemistry.org
The initial reaction between the dirhodium catalyst and TBHP can also be viewed as a HAT process, where the catalyst facilitates the transfer of a hydrogen atom, leading to the formation of radical species. The ability of the dirhodium(II) tetrakis(caprolactam) catalyst to efficiently mediate these HAT events is central to its catalytic prowess in a range of oxidative C-H functionalization reactions. acs.org
Radical-Polar Crossover Mechanisms in C-H Functionalization
While direct evidence for radical-polar crossover mechanisms in C-H functionalization catalyzed specifically by dirhodium(II) tetrakis(caprolactam) is still an area of active investigation, the concept is well-established in the broader context of dirhodium catalysis. rsc.org This mechanism involves the generation of a radical intermediate which is then converted to a polar, ionic intermediate through a single electron transfer (SET) event. This crossover from a radical to a polar pathway allows for a diverse range of bond formations.
In the context of C-H amination reactions catalyzed by other dirhodium complexes, a radical-polar crossover process has been proposed. rsc.org It is plausible that similar mechanisms are at play with dirhodium(II) tetrakis(caprolactam) in certain C-H functionalization reactions, where an initially formed carbon-centered radical undergoes oxidation or reduction by the catalyst or another species in the reaction mixture to form a carbocation or carbanion, respectively. This polar intermediate would then proceed to form the final product. The specific details and applicability of this mechanism to dirhodium(II) tetrakis(caprolactam) catalysis warrant further detailed studies.
Role of Redox Chemistry in Dirhodium(II) Tetrakis(caprolactam) Catalysis
The redox properties of the dirhodium core are fundamental to the catalytic activity of dirhodium(II) tetrakis(caprolactam). The ability of the rhodium centers to cycle between different oxidation states allows for the activation of substrates and reagents, driving the catalytic process.
Identification of Higher Valent Dirhodium Species (e.g., Peroxy Complexes)
There is compelling evidence for the involvement of higher valent dirhodium species in catalytic cycles mediated by dirhodium(II) tetrakis(caprolactam). nih.gov The facile redox chemistry of the catalyst, particularly the Rh₂(⁴⁺)/Rh₂(⁵⁺) redox couple, is believed to be a key aspect of its reactivity. organic-chemistry.orgnih.gov
In the presence of oxidants like TBHP, the dirhodium(II) complex, Rh₂(II,II), can be oxidized to a mixed-valent Rh₂(II,III) species. nih.gov Mechanistic proposals for allylic oxidations suggest the formation of a higher valent dirhodium tert-butyl peroxy complex as an intermediate. nih.gov This peroxy complex is thought to be a crucial player in the subsequent steps of the catalytic cycle. While direct spectroscopic characterization of this specific peroxy complex of dirhodium(II) tetrakis(caprolactam) is challenging and not extensively reported, its intermediacy is strongly supported by mechanistic studies and the observed reactivity. nih.gov
Proposed Redox Chain Catalysis Cycles
Based on the involvement of radical intermediates and higher valent dirhodium species, a redox chain catalysis cycle has been proposed for reactions such as allylic oxidation catalyzed by dirhodium(II) tetrakis(caprolactam). nih.govnih.gov
A proposed mechanism for allylic oxidation involves the following key steps:
Initiation: The dirhodium(II) tetrakis(caprolactam) catalyst reacts with tert-butyl hydroperoxide (TBHP) to form a dirhodium peroxyether complex. nih.gov This step involves the oxidation of the dirhodium center.
Propagation: This peroxy complex then facilitates the generation of a tert-butylperoxy radical. nih.gov
Hydrogen Abstraction: The tert-butylperoxy radical abstracts a hydrogen atom from the allylic position of the substrate, forming an allylic radical.
Oxygenation and Product Formation: The allylic radical reacts further, often with another equivalent of the oxidant or molecular oxygen, to form the oxidized product.
Catalyst Regeneration: The dirhodium catalyst is regenerated in its Rh₂(II,II) state, allowing it to re-enter the catalytic cycle.
This redox chain mechanism is consistent with the high turnover numbers and frequencies observed with the dirhodium(II) tetrakis(caprolactam) catalyst. nih.gov The unique electronic properties conferred by the caprolactam ligands are thought to facilitate the facile redox chemistry required for this catalytic cycle. nih.gov
Understanding Stereocontrol and Regiocontrol in Dirhodium(II) Tetrakis(caprolactam) Catalyzed Transformations
The strategic application of Dirhodium(II) tetrakis(caprolactam), or Rh₂(cap)₄, in organic synthesis is significantly enhanced by its ability to direct the stereochemical and regiochemical outcomes of the reactions it catalyzes. The unique electronic and steric environment created by the four caprolactam ligands plays a crucial role in determining the selectivity of transformations such as allylic oxidations and C–H functionalization reactions.
In the realm of allylic oxidation, Rh₂(cap)₄ has emerged as an exceptionally selective catalyst. When utilized with a terminal oxidant like tert-butyl hydroperoxide (TBHP), it facilitates the oxidation of olefins to enones with remarkable efficiency and predictability. nih.govorganic-chemistry.orgnih.gov The reaction is noted for being completely selective and can be carried out with very low catalyst loading, often in a matter of minutes. organic-chemistry.orgnih.gov The regioselectivity of these oxidations is a key feature. For instance, in substrates with multiple potential oxidation sites, the catalyst often directs oxidation to a specific methylene (B1212753) unit. Research has shown that in the oxidation of substituted cycloalkenes, the position of oxidation can be controlled, highlighting the catalyst's ability to differentiate between allylic C-H bonds. orgsyn.org
The general mechanism for allylic oxidation catalyzed by Rh₂(cap)₄ involves the formation of a tert-butylperoxy radical. orgsyn.org While the catalyst is essential for the efficient generation of this radical, studies suggest that the catalyst itself may not be directly involved in the product-forming steps, meaning different catalysts can produce similar product mixtures. However, the superior efficiency of Rh₂(cap)₄ is attributed to its optimal production of the selective tert-butylperoxy radical. orgsyn.org
While much of the literature on highly enantioselective dirhodium-catalyzed reactions, such as cyclopropanation, focuses on catalysts with chiral ligands (e.g., prolinates or phthalimido carboxylates), the principles of stereocontrol are rooted in the architecture of the catalyst. researchgate.netnih.govemory.edunih.gov For achiral catalysts like Rh₂(cap)₄, the focus is primarily on diastereoselectivity and regioselectivity. In C-H functionalization reactions, the inherent preferences of the reactive rhodium-carbene intermediate, governed by the electronic properties of the caprolactam ligands, dictate the site of insertion. Generally, these reactions favor C-H bonds adjacent to groups that can stabilize a developing positive charge in the transition state. nih.gov The bulky nature of the catalyst can also direct the reaction to the most sterically accessible C-H bonds. nih.gov
The following tables present data from studies on the regioselective allylic oxidation of various substrates using the Dirhodium(II) tetrakis(caprolactam) and tert-butyl hydroperoxide system.
Table 1: Regioselective Allylic Oxidation of Substituted Cyclohexenes Catalyzed by Rh₂(cap)₄ This table illustrates the selective oxidation of different substituted cyclohexene (B86901) derivatives.
| Entry | Substrate | Product(s) | Yield (%) | Reference |
| 1 | 1-Methylcyclohexene | 3-Methyl-2-cyclohexen-1-one | 75 | organic-chemistry.org |
| 2 | Cyclohexene | 2-Cyclohexen-1-one | 85 | organic-chemistry.org |
| 3 | (-)-Isopulegol | (-)-Pulegone | 91 | organic-chemistry.org |
| 4 | α-Pinene | Verbenone | 78 | organic-chemistry.org |
Table 2: Application of Rh₂(cap)₄ in the Synthesis of Complex Molecules via Allylic Oxidation This table showcases the catalyst's functional group tolerance and selectivity in the synthesis of natural product intermediates.
| Entry | Substrate | Product | Yield (%) | Key Feature | Reference |
| 1 | Phomactin P | Phomactin K | 52 | Tolerates exocyclic double bond and epoxide | orgsyn.org |
| 2 | Substituted cyclohexene for Calyciphylline A core | Oxidized core structure | Good | Tolerates complex functional groups | orgsyn.org |
| 3 | Δ¹²-PGJ₃ precursor | Oxidized prostaglandin (B15479496) analog | 48 | Superior to other common oxidation conditions | orgsyn.org |
Ligand Lability and Axial Coordination Effects on Reactivity
The reactivity of the Dirhodium(II) tetrakis(caprolactam) catalyst is profoundly influenced by the dynamics of its caprolactam ligands and its interactions with other molecules at the axial coordination sites. The term "ligand lability" refers to the ease with which the equatorial caprolactam ligands can be exchanged, while "axial coordination" pertains to the binding of solvent molecules or other Lewis bases to the vacant sites along the Rh-Rh axis. Both factors are critical in modulating the catalyst's electronic properties and, consequently, its performance.
The four bridging caprolactam ligands are generally considered robustly bound to the dirhodium core, providing high stability to the paddlewheel structure. nih.gov This stability is crucial for maintaining the catalyst's integrity throughout the catalytic cycle. Studies on similar dirhodium carboxamidate complexes have shown that these equatorial ligands are tightly bound. acs.org However, the possibility of ligand exchange, though not typically facile, can occur under certain conditions and represents a method for catalyst modification. The structure of tetrakis-µ-(δ-valerolactamato)-dirhodium(II), a closely related complex, reveals a cis arrangement of the bridging ligands, a feature that influences the electronic environment of the rhodium centers. rsc.org
More significant to the immediate reactivity of Rh₂(cap)₄ is the effect of axial coordination. The axial sites of the dirhodium complex are where substrate binding and the catalytic transformations take place. acs.org The coordination of a Lewis base (such as a solvent molecule, an additive, or even the substrate itself) to these axial sites can dramatically alter the catalyst's reactivity. chemrxiv.org
Computational and experimental studies on various dirhodium complexes have established several key principles:
Electronic Tuning : Axial ligation populates a vacant Rh-Rh σ* orbital, which directly modulates the electrophilicity of the rhodium centers. chemrxiv.org Stronger donor ligands increase the electron density at the rhodium centers, making the catalyst less electrophilic. This can affect the rate of key steps in the catalytic cycle, such as the decomposition of diazo compounds to form rhodium carbenes.
Reactivity Control : The binding of axial ligands can influence reaction barriers. For instance, in C-H insertion reactions, axial ligation has been shown to affect the energy barriers for both nitrogen extrusion from the diazo compound and the subsequent C-H insertion step. chemrxiv.org In some cases, the presence of an axial ligand is essential for the reaction to proceed at all, leading to an "ON-OFF" effect where the reaction is switched on by the addition of a catalytic amount of a Lewis base like a tertiary amine. nih.gov
Solvent Effects : The choice of solvent is critical, as solvent molecules can act as axial ligands. Weakly coordinating solvents like dichloromethane (B109758) are often preferred for C-H functionalization reactions, as they are less likely to compete with the substrate for the axial coordination sites. chemrxiv.org
Spectroscopic Evidence : The coordination of axial ligands can be observed spectroscopically. For example, the reversible binding of carbon monoxide to the axial sites of dirhodium complexes with lactam-based ligands has been studied, with the formation constants depending on the solvent. rsc.org
For Dirhodium(II) tetrakis(caprolactam), its low oxidation potential, which is advantageous in oxidation reactions, is a direct consequence of the electronic nature of the caprolactam ligands. orgsyn.org The stability of these ligands is demonstrated by the fact that allylic oxidations can be performed with aqueous TBHP without rapid hydrolysis of the catalyst. This combination of ligand stability and the ability to be modulated by axial interactions underpins the unique reactivity and broad utility of Dirhodium(II) tetrakis(caprolactam) in catalysis.
Comparative Catalysis and Dirhodium Ii Catalyst Design Principles
Comparison of Dirhodium(II) Tetrakis(caprolactam) with Other Dirhodium(II) Carboxylate and Carboxamidate Catalysts
Dirhodium(II) paddlewheel complexes are broadly categorized based on their bridging ligands, most commonly carboxylates and carboxamidates. Dirhodium(II) tetrakis(caprolactam), a member of the carboxamidate family, exhibits distinct properties when compared to its carboxylate counterparts, such as the well-known Dirhodium(II) tetraacetate.
A primary distinguishing feature is the oxidation potential. Dirhodium(II) carboxamidates, including Dirhodium(II) tetrakis(caprolactam), possess a significantly lower oxidation potential compared to dirhodium(II) carboxylates. nih.gov This characteristic makes them exceptionally effective catalysts for oxidation reactions. nih.govacs.org For instance, Dirhodium(II) tetrakis(caprolactam) has been identified as an exceptional catalyst for the allylic oxidation of olefins and enones, utilizing tert-butyl hydroperoxide (TBHP) as the terminal oxidant. organic-chemistry.orgnih.gov Its low oxidation potential (E₁/₂ of 11 mV) and high turnover rates facilitate a facile Rh₂⁴⁺/Rh₂⁵⁺ redox couple, which is key to its high efficiency in these transformations. nih.govorganic-chemistry.orgorgsyn.org This system is noted for its high selectivity and tolerance to air and moisture, capable of operating effectively at very low catalyst loadings (as low as 0.1 mol%). organic-chemistry.org
In contrast, while dirhodium(II) carboxylates can be used for oxidations, they are often less efficient. nih.gov Their higher oxidation potential makes them more suited for mediating reactions involving metal carbenes, such as cyclopropanation and C-H insertion reactions. nih.govnih.gov However, carboxamidate catalysts also demonstrate high efficiency and selectivity in these carbene-mediated transformations, particularly when chiral ligands are employed to induce enantioselectivity. nih.govacs.org The choice between a carboxylate and a carboxamidate catalyst is therefore highly dependent on the desired transformation.
Table 1: Comparative Catalytic Performance in Allylic Oxidation
Comparison of Dirhodium(II) tetrakis(caprolactam) with other transition metal catalysts in the allylic oxidation of enone 46 to 47. orgsyn.org
| Entry | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| 1 | Rh₂(cap)₄ | TBHP | Competitive with CrO₃/PCC |
| 2 | Co(OAc)₂ | TBHP | Superior to Rh₂(cap)₄ |
| 3 | CuI | TBHP | Superior to Rh₂(cap)₄ |
Influence of Ligand Periphery on Catalytic Performance and Selectivity
The ligands surrounding the bimetallic rhodium core are not mere spectators; they play a decisive role in modulating the catalyst's reactivity and selectivity. nih.gov This influence is exerted through both steric and electronic effects of the ligand periphery.
The structure of the bridging ligands dictates the shape and accessibility of the catalytic active site. In chiral dirhodium catalysts, the ligands are designed to create a well-defined chiral pocket around the coordination site. nih.gov This steric environment forces substrates to approach in a specific orientation, thereby controlling the stereochemical outcome of the reaction, whether it be diastereoselectivity or enantioselectivity. nih.govmdpi.com For example, catalysts like Rh₂(DOSP)₄, which feature bulky prolinate ligands, create a wall-like periphery that has a dramatic effect on how substrates can approach the reactive carbene intermediate. nih.gov The inclusion of even a single ligand with the opposite configuration can disrupt this symmetric chiral cavity, potentially reducing the catalyst's enantioselectivity. mdpi.com
Beyond the bridging ligands, axial ligands—which coordinate to the vacant axial sites of the dirhodium core—have emerged as a crucial tool for fine-tuning catalytic activity. acs.org While once considered to have a minor role, axial ligand modification is now a recognized strategy for preparing new catalysts with enhanced reactivity. acs.orgorganic-chemistry.org Coordination of an axial ligand can alter the electronic properties of the rhodium centers, influencing the entire catalytic cycle. chemrxiv.org For instance, the use of N-heterocyclic carbenes (NHCs) as strong σ-donating axial ligands has been shown to generate highly active catalysts for the arylation of aldehydes. organic-chemistry.org Similarly, tethering a coordinating group to a bridging ligand so that it occupies an axial position can enhance selectivity in cyclopropanation and Si-H insertion reactions. chemrxiv.org
Table 2: Effect of Ligand Bulk on Enantioselectivity
Influence of ligand steric bulk on the enantioselectivity of tandem carbonyl ylide formation/1,3-dipolar cycloaddition. mdpi.com
| Catalyst | Enantiomeric Excess (% ee) |
|---|---|
| Rh₂(S-PTA)₄ | 35 |
| Rh₂(S-PTV)₄ | 51 |
| Rh₂(S-PTTL)₄ | 74 |
Strategies for Enhancing Catalyst Activity and Robustness
Ligand Design:
Bridging Ligands: The modification of bridging ligands is the most established method for tuning catalyst performance. This involves altering the electronic properties (e.g., using electron-withdrawing or -donating groups) and steric hindrance of the ligands to control reactivity and selectivity. nih.govmdpi.com For instance, increasing the steric bulk of N-protected amino acid ligands can lead to higher enantioselectivity in certain reactions. mdpi.com
Axial Ligands: The deliberate addition of axial ligands can modulate the catalyst's properties. acs.org Lewis basic additives, such as tertiary amines or phosphines, can coordinate to the axial sites and influence the reaction's rate and selectivity. researchgate.netacs.org This strategy offers a modular approach to catalyst tuning without requiring the synthesis of an entirely new paddlewheel complex. acs.org
Reaction Condition Optimization:
Systematic screening of reaction parameters such as temperature, pressure, solvent, and substrate concentration is a fundamental strategy to achieve optimal results. numberanalytics.com For example, in hydroaminomethylation reactions, adjusting the temperature and H₂ pressure was crucial for maximizing the chemoselectivity towards the desired amine products using a dirhodium(II,II) catalyst. rsc.org
Catalyst Purity:
For chiral catalysts, ensuring the enantiomeric purity of the ligands used in their preparation is critical. The presence of diastereomeric catalyst species, formed from enantio-impure ligands, can have a complex and often detrimental effect on the observed enantioselectivity. mdpi.com
Table 3: Summary of Catalyst Enhancement Strategies
General approaches to improve the activity and robustness of dirhodium catalysts.
| Strategy | Method | Objective |
|---|---|---|
| Ligand Design | Modify bridging ligand structure (sterics/electronics) | Control selectivity and reactivity |
| Introduce/modify axial ligands | Fine-tune electronic properties and reaction rates | |
| Process Optimization | Adjust temperature, pressure, solvent, concentration | Increase yield, selectivity, and efficiency |
| Material Purity | Use enantiomerically pure ligands | Ensure high and reliable enantioselectivity |
Heterogenization and Immobilization Strategies for Dirhodium(II) Tetrakis(caprolactam)
While homogeneous catalysts like Dirhodium(II) tetrakis(caprolactam) offer high activity and selectivity, their separation from the reaction mixture can be challenging, hindering their recovery and reuse. numberanalytics.com Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both catalytic domains. numberanalytics.comnumberanalytics.com
Several strategies have been developed for the heterogenization of dirhodium catalysts, which are applicable to Dirhodium(II) tetrakis(caprolactam):
Coordination to a Functionalized Support: This is a common and effective method where the catalyst is attached to a solid support via coordination of an axial rhodium site to a Lewis basic group on the support. Highly cross-linked polystyrene resins functionalized with pyridine (B92270) groups have been successfully used to immobilize dirhodium tetraprolinate catalysts. nih.govemory.edu The catalyst is held by a combination of ligand coordination and physical encapsulation within the polymer matrix. emory.edu This approach allows the catalyst to be easily recovered by filtration and reused multiple times with minimal loss of activity or selectivity. nih.gov
Covalent Attachment: This method involves forming a covalent bond between the catalyst's ligand framework and the support material. numberanalytics.com While this can provide a very stable linkage, it may require more complex synthetic modifications of the ligand.
Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as mesoporous silica (B1680970) or a metal-organic framework (MOF). rsc.org This "ship-in-a-bottle" approach prevents the catalyst from leaching while allowing reactants and products to diffuse. For dirhodium catalysts immobilized on silica, factors like the position of the ligand's attachment point and the mesopore size of the support are critical for optimizing performance in continuous flow reactors. nih.gov
The development of robust immobilized versions of Dirhodium(II) tetrakis(caprolactam) would be highly beneficial, particularly for scaling up the efficient oxidation reactions for which this catalyst is renowned.
Advanced Spectroscopic and Structural Elucidation Techniques in Dirhodium Ii Tetrakis Caprolactam Research
X-ray Crystallography for Intermediate and Product Structure Determination in Mechanistic Studies
X-ray crystallography is a powerful technique that provides definitive, high-resolution three-dimensional structures of crystalline materials at the atomic level. acs.org In the context of dirhodium(II) tetrakis(caprolactam) research, it is crucial for unequivocally determining the structure of stable precursors, products, and, where possible, catalyst-substrate or catalyst-inhibitor adducts. While obtaining crystals of short-lived reaction intermediates is exceptionally challenging, the structural analysis of stable analogues or trapped species can offer profound mechanistic insights.
Although a specific crystal structure for dirhodium(II) tetrakis(caprolactam) is not detailed in the reviewed literature, the structures of related dirhodium(II) paddlewheel complexes have been extensively studied. For instance, X-ray diffraction studies on adducts of dirhodium tetraacetate with proteins have revealed how the dirhodium unit can interact with biological macromolecules, sometimes leading to the degradation of the paddlewheel structure and coordination of rhodium centers to amino acid residues like histidine and arginine. mdpi.com
The typical structural motif of these complexes features a "paddlewheel" conformation with a Rh-Rh bond bridged by four carboxamidate ligands. The arrangement of the bridging caprolactam ligands (e.g., cis or trans isomers) significantly influences the catalyst's electronic properties and reactivity.
Advanced time-resolved X-ray crystallography techniques, such as those using synchrotrons or X-ray free-electron lasers (XFELs), offer the potential to study structural dynamics and capture snapshots of enzymatic or catalytic reactions as they proceed. mdpi.com These methods, while complex, could in principle be applied to study dirhodium(II) tetrakis(caprolactam) catalysis by mixing microcrystals of the catalyst with a substrate to initiate a reaction, followed by X-ray pulse probing at various time delays.
Table 1: Representative Crystallographic Data for Related Dirhodium(II) Complexes This table presents data for analogous compounds to illustrate typical structural parameters, as specific data for Dirhodium(II) tetrakis(caprolactam) was not available in the searched literature.
| Compound | Space Group | Cell Parameters | Rh-Rh Bond Length (Å) |
| [Rh₂(μ-O₂CCH₃)₄] with HEWL mdpi.com | Not specified | Not specified | Not specified |
| Related Dirhodium Carboxamidates | Various | Various | ~2.4 Å |
In Situ Spectroscopic Methods (e.g., NMR, IR, UV-Vis) for Reaction Monitoring and Intermediate Detection
In situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing kinetic data and enabling the detection of transient intermediates without the need for isolation. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a premier tool for studying the solution-state structure and dynamics of catalytic systems. Recent advancements have enabled the direct observation of highly reactive dirhodium carbene intermediates in catalytic setups, which was previously considered unfeasible. acs.orgacs.org In a study on related dirhodium paddlewheel complexes, ¹⁰³Rh NMR was used to probe the electronic environment of the rhodium centers, while other NMR techniques successfully monitored the formation of a dirhodium carbene bound at a specific rhodium atom. acs.orgacs.org This work overturned previous assumptions by showing that for certain reactions, the cyclopropanation step, rather than carbene formation, is the turnover-limiting step. acs.orgacs.org Time-resolved NMR studies, sometimes using parahydrogen-induced polarization (PHIP) to enhance signals, can also measure the rates of small molecule addition to rhodium centers, providing critical kinetic data. whiterose.ac.uk
Infrared (IR) Spectroscopy
In situ IR spectroscopy is highly effective for monitoring changes in catalyst structure and the concentration of reactants and products, particularly for reactions involving carbonyl groups. acs.org The technique is sensitive enough to detect organometallic species like metal carbonyls and hydrides even at low concentrations. rsc.org In studies of rhodium-catalyzed hydroformylation, in situ transmission IR spectroscopy has been used to identify active catalyst species, follow deactivation pathways, and deconvolute complex spectra containing multiple catalytic intermediates. acs.orgresearchgate.net For reactions involving dirhodium(II) tetrakis(caprolactam), one could monitor the ν(CO) stretching frequencies of carbonyl-containing substrates to track their consumption or the appearance of new bands corresponding to catalyst-substrate adducts. rsc.org
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is useful for monitoring changes in the oxidation state or coordination environment of the dirhodium core. The dirhodium(II) center gives rise to characteristic electronic absorption bands. Changes in the position and intensity of these bands upon addition of substrates or oxidants can signify the formation of reaction intermediates, such as higher-valent rhodium species. In situ UV-Vis can provide valuable kinetic information about the formation and decay of these electronic states during a catalytic cycle.
Mass Spectrometry Techniques for Mechanistic Insights and Reactivity Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the identification of fragmentation patterns. ekb.eg Electrospray ionization (ESI) is a "soft" ionization technique particularly well-suited for analyzing non-covalent complexes and coordination compounds like dirhodium(II) tetrakis(caprolactam). nih.govnih.gov
In the context of mechanistic studies, ESI-MS can be used to:
Confirm the identity of the catalyst by observing its molecular ion peak. For dirhodium(II) tetrakis(caprolactam) (C₂₄H₄₀N₄O₄Rh₂), the expected monoisotopic mass is approximately 654.12 Da. nih.gov
Identify catalyst-substrate adducts by detecting ions with a mass corresponding to the sum of the catalyst and substrate.
Probe reaction intermediates by trapping and analyzing species from the reaction mixture. For example, the loss of one or more caprolactam ligands or the addition of an oxidizing agent could be observed.
Analyze fragmentation patterns using tandem mass spectrometry (MS/MS). In this technique, a specific ion of interest (e.g., the molecular ion of an intermediate) is isolated and fragmented to provide structural information. nih.gov This can help elucidate the connectivity of atoms within a transient species.
The analysis of the fragmentation of the caprolactam ligand itself can also provide clues about reaction pathways.
Table 2: Key ESI-MS Applications in Dirhodium(II) Tetrakis(caprolactam) Research
| Application | Description of Technique | Expected Observation (Example) | Mechanistic Insight |
| Catalyst Identification | ESI-MS analysis of the catalyst solution. | A peak at m/z corresponding to [Rh₂(cap)₄ + H]⁺ or other adducts. | Confirms catalyst integrity before reaction. |
| Intermediate Detection | ESI-MS analysis of the reaction mixture at various time points. | Peaks corresponding to [Rh₂(cap)₄ + Substrate]⁺ or [Rh₂(cap)₃]⁺. | Evidence for substrate binding and ligand dissociation steps. |
| Fragmentation Analysis | Tandem MS (MS/MS) of a selected parent ion. | Fragmentation of [Rh₂(cap)₄]⁺ showing sequential loss of caprolactam ligands. | Information on the relative bond strengths within the complex. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. It is an invaluable tool for studying reactions that proceed through radical mechanisms.
Oxidations catalyzed by dirhodium(II) tetrakis(caprolactam) in combination with tert-butyl hydroperoxide (TBHP) are known to proceed via a radical pathway. nih.govnih.govorgsyn.org The key mechanistic step involves the generation of the tert-butylperoxy radical (t-BuOO•), which acts as the primary hydrogen atom abstractor. nih.govumd.edu
EPR spectroscopy can provide direct evidence for the involvement of such radicals:
Detection of Radical Intermediates: In an EPR experiment, the reaction mixture would be placed in the spectrometer's resonant cavity. The appearance of a signal with a g-value and hyperfine splitting pattern characteristic of the tert-butylperoxy radical would confirm its formation.
Kinetic Studies: By monitoring the intensity of the EPR signal over time, the kinetics of radical formation and consumption can be determined.
Characterization of Paramagnetic Metal Centers: If the dirhodium center changes its oxidation state to a paramagnetic form during the catalytic cycle (e.g., a transient Rh(III) species), it could potentially be detected by EPR, providing further insight into the electronic structure of the active catalyst.
The combination of electrochemistry with EPR in operando setups allows for the real-time monitoring of radical species as they are formed during electrocatalytic processes, linking redox events directly to radical generation. umd.edu This advanced technique could be applied to investigate the redox behavior of the dirhodium(II) tetrakis(caprolactam) catalyst.
Computational Chemistry Approaches to Dirhodium Ii Tetrakis Caprolactam Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions catalyzed by dirhodium(II) tetrakis(caprolactam), often in the context of carbene and nitrene transfer reactions. These studies provide detailed energy profiles of reaction pathways, identifying key intermediates and transition states, which are crucial for understanding the catalyst's behavior.
For instance, in reactions involving the decomposition of diazo compounds, DFT calculations have been instrumental in mapping the energy landscape for the formation of the key rhodium carbene intermediate. The calculations help in determining the activation barrier for this step and the stability of the resulting carbene. sci-hub.se Subsequent transformations, such as cyclopropanation, C-H insertion, or ylide formation, are then computationally explored to understand the factors governing chemoselectivity. acs.org
A comparative DFT study on dirhodium paddlewheel complexes has shed light on the role of the carboxamidate ligands, such as caprolactam. acs.org These studies have analyzed the transition state geometries for various competing reaction pathways. For example, in competitive intramolecular reactions, the high chemoselectivity observed with catalysts like dirhodium(II) tetrakis(caprolactam) is attributed to the electronic demands of the ligands on the rhodium carbene intermediate. acs.org
The order of reactivity for dirhodium(II) tetrakis(caprolactam) in competitive reactions has been established as cyclopropanation > tertiary C-H insertion > secondary C-H insertion > aromatic cycloaddition. acs.org DFT calculations support this by revealing the relative energy barriers for the transition states of each pathway. The temperature dependence of product formation in certain reactions catalyzed by dirhodium(II) tetrakis(caprolactam) has also been rationalized through computational analysis of the reaction kinetics. acs.org
Modeling of Electronic Structure and Bonding in Dirhodium(II) Tetrakis(caprolactam) and its Intermediates
The electronic structure of dirhodium(II) tetrakis(caprolactam) and its reaction intermediates is fundamental to its catalytic function. Computational modeling provides invaluable insights into the nature of the Rh-Rh bond, the frontier molecular orbitals (FMOs), and the bonding between the catalyst and substrates or intermediates.
DFT calculations have been employed to characterize the electronic nature of the rhodium centers in the presence of primary carboxamidate ligands. acs.org These studies reveal how the ligands modulate the electron density at the rhodium atoms, which in turn influences the catalyst's interaction with diazo compounds and the properties of the resulting carbene.
The bonding in the crucial rhodium carbene intermediate has been a major focus of computational studies. The interaction involves a donation from the carbene's filled orbital to an empty d-orbital on the rhodium and a back-donation from a filled rhodium d-orbital to the empty p-orbital of the carbene carbon. The nature and extent of this bonding, as influenced by the caprolactam ligands, dictate the electrophilicity and reactivity of the carbene. wiley-vch.de
Furthermore, time-dependent DFT (TD-DFT) calculations have been used to investigate the electronic transitions in dirhodium complexes, which is relevant for understanding their potential in photocatalysis. nih.gov While not the primary application for dirhodium(II) tetrakis(caprolactam), these studies contribute to a broader understanding of its electronic properties.
Prediction of Reactivity and Selectivity Profiles
A significant goal of computational chemistry in this field is to predict the reactivity and selectivity of catalysts like dirhodium(II) tetrakis(caprolactam), thereby guiding their application in organic synthesis. By calculating the energy barriers for different reaction pathways, it is possible to predict which products will be favored under specific conditions.
Computational models have been developed to rationalize the chemoselectivity observed in reactions catalyzed by dirhodium(II) tetrakis(caprolactam). The control of chemoselectivity is often linked to the charge and frontier molecular orbital properties of the intermediate metal carbene, which are readily accessible through DFT calculations. acs.org
For instance, in competitive reactions involving different types of C-H bonds (e.g., primary, secondary, tertiary), DFT can predict the site selectivity by comparing the activation energies for insertion into each C-H bond. acs.org Similarly, in reactions where cyclopropanation and C-H insertion are competing, the relative energy barriers of the respective transition states determine the product distribution.
The following table summarizes the observed reactivity order for dirhodium(II) tetrakis(caprolactam) in competitive reactions involving a diazo compound, which is supported by computational predictions of transition state energies.
| Reaction Type | Relative Reactivity |
|---|---|
| Cyclopropanation | Highest |
| Tertiary C-H Insertion | High |
| Secondary C-H Insertion | Moderate |
| Aromatic Cycloaddition | Low |
| Aromatic Substitution | Not Observed |
Computational Design of Novel Dirhodium Catalysts
The insights gained from computational studies on existing catalysts like dirhodium(II) tetrakis(caprolactam) pave the way for the rational design of new and improved dirhodium catalysts. By understanding the structure-activity and structure-selectivity relationships, chemists can computationally screen new ligand designs to target specific catalytic properties.
One approach involves modifying the caprolactam ligand to fine-tune the steric and electronic properties of the catalyst. For example, introducing electron-withdrawing or electron-donating groups on the caprolactam ring can modulate the electrophilicity of the rhodium centers and the resulting carbene, thereby influencing reactivity and selectivity. pku.edu.cn DFT calculations can predict the impact of these modifications before any synthetic work is undertaken.
Computational efforts are also directed towards creating databases of dirhodium(II) catalysts with calculated descriptors that capture their key steric and electronic features. researchgate.net While these databases may include a broad range of ligands, the principles can be applied to design novel catalysts based on the caprolactam scaffold. By mapping the "catalyst space," researchers can identify regions with desired properties and design new catalysts to occupy those regions. This data-driven approach, underpinned by computational chemistry, promises to accelerate the discovery of next-generation dirhodium catalysts with enhanced performance for specific applications.
Future Perspectives and Emerging Research Directions for Dirhodium Ii Tetrakis Caprolactam
Development of New Reaction Methodologies and Substrate Classes
Dirhodium(II) tetrakis(caprolactam), often abbreviated as Rh₂(cap)₄, has proven to be an exceptional catalyst, particularly in allylic oxidation reactions. organic-chemistry.orgnih.gov In combination with a terminal oxidant like tert-butyl hydroperoxide (TBHP), it facilitates the conversion of a methylene (B1212753) unit directly into a carbonyl group. nih.gov This process is highly selective and efficient, often requiring only a small amount of the catalyst (as low as 0.1 mol %) to achieve high yields in a short time. organic-chemistry.orgnih.gov
Future research is focused on expanding the scope of reactions catalyzed by Rh₂(cap)₄. While it is well-established for the allylic oxidation of olefins and enones, there is potential to apply it to a broader range of substrates. nih.govorgsyn.org For instance, its use in the oxidation of unsaturated steroids and electron-deficient acyclic alkenes has been demonstrated. orgsyn.org The development of new methodologies could include exploring its reactivity with different functional groups and in various molecular contexts.
The catalyst's utility has been highlighted in the total synthesis of natural products, where it has shown good tolerance for various functional groups. orgsyn.org For example, it has been successfully used in the synthesis of the core structure of calyciphylline A type alkaloids. orgsyn.org However, there are limitations, as it is less effective for the allylic oxidation of unactivated acyclic olefins. orgsyn.org Overcoming these limitations by developing new reaction conditions or modifying the catalyst structure is a key area for future investigation.
Research has also shown that Rh₂(cap)₄ can catalyze other oxidative transformations, including benzylic oxidations, propargylic oxidations, and oxidative Mannich reactions. orgsyn.orgresearchgate.net Further exploration of these and other reaction types will continue to be a significant research direction.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of dirhodium(II) tetrakis(caprolactam) catalysis with flow chemistry and automated synthesis platforms presents a promising avenue for future research. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up.
The high turnover numbers and frequencies associated with Rh₂(cap)₄ catalysis make it an ideal candidate for flow systems. organic-chemistry.org The ability to perform reactions with low catalyst loading and short reaction times aligns well with the principles of continuous manufacturing. organic-chemistry.orgorgsyn.org Future work in this area would involve designing and optimizing flow reactors specifically for Rh₂(cap)₄-catalyzed reactions. This could lead to more efficient and sustainable chemical production processes.
Automated synthesis platforms, which use robotics to perform chemical reactions, can also benefit from the robustness and reliability of this catalytic system. The tolerance of the Rh₂(cap)₄/TBHP system to air and moisture simplifies the experimental setup for automated platforms. organic-chemistry.orgnih.gov
Applications in Industrial Processes and Scale-Up Considerations
The transition of dirhodium(II) tetrakis(caprolactam)-catalyzed reactions from the laboratory to industrial-scale processes is a critical future direction. The low catalyst loading, mild reaction conditions, and high selectivity are attractive features for industrial applications. orgsyn.org However, several factors need to be considered for successful scale-up.
Another important aspect is process safety. While the use of TBHP as an oxidant is well-established, its handling on a large scale requires careful consideration of safety protocols. The development of alternative, safer oxidant systems could be a valuable area of research.
The scalability of the reaction itself needs to be thoroughly investigated. Factors such as heat transfer, mixing, and reaction kinetics can behave differently on a larger scale. Pilot plant studies will be necessary to identify and address any potential scale-up challenges.
Exploration of New Oxidant Systems and Reaction Conditions
The combination of dirhodium(II) tetrakis(caprolactam) with tert-butyl hydroperoxide (TBHP) is a highly effective system for many oxidations. orgsyn.org The reaction proceeds through the formation of a tert-butylperoxy radical. orgsyn.org However, the exploration of alternative oxidant systems could lead to new reactivity and improved selectivity.
Future research could focus on employing other organic or inorganic peroxides, as well as non-peroxide oxidants. The choice of oxidant can significantly influence the reaction mechanism and the types of products formed. For example, different oxidants might allow for the selective oxidation of different C-H bonds within a molecule.
In addition to new oxidants, the optimization of reaction conditions will continue to be an important area of study. This includes investigating the effects of different solvents, temperatures, and additives on the reaction outcome. For instance, the use of additives has been shown to influence the regioselectivity of certain allylic oxidations. orgsyn.org A deeper understanding of these effects will enable the fine-tuning of the catalytic system for specific applications.
Understanding Deactivation Pathways and Catalyst Longevity
A key aspect of future research will be to elucidate the mechanisms by which the catalyst loses its activity over time. This could involve the formation of inactive rhodium species, degradation of the caprolactam ligands, or poisoning by impurities in the reaction mixture. Spectroscopic and computational studies can provide valuable insights into these deactivation pathways.
Once the deactivation mechanisms are understood, strategies can be developed to mitigate them. This might involve modifying the ligand structure to create a more stable catalyst, optimizing the reaction conditions to minimize deactivation, or developing methods for regenerating the deactivated catalyst. For example, difluorinated ligands have been shown to enhance the reactivity of dirhodium(II) catalysts in certain reactions. researchgate.net
Improving the turnover number, which represents the number of substrate molecules converted per molecule of catalyst before it becomes inactive, is a key metric for catalyst performance. researchgate.net Research aimed at increasing the turnover number of dirhodium(II) tetrakis(caprolactam) will be a significant focus for enhancing its practical utility.
Q & A
Basic: What synthetic methodologies are recommended for preparing Dirhodium(II) tetrakis(caprolactam), and how can purity be ensured?
Answer:
Dirhodium(II) tetrakis(caprolactam) is synthesized via ligand substitution reactions, typically starting from dirhodium precursors like Rh₂(OAc)₄. The caprolactam ligands are introduced under inert conditions to prevent oxidation. Key steps include:
- Ligand Exchange : Refluxing dirhodium acetate with excess caprolactam in anhydrous THF or DMF .
- Purification : Column chromatography or recrystallization from dichloromethane/hexane mixtures to isolate the product.
- Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) are critical, alongside ¹H/¹³C NMR to confirm ligand coordination .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing dirhodium complexes?
Answer:
- X-ray Crystallography : Resolves the paddle-wheel dimeric structure common to dirhodium complexes, confirming Rh–Rh bond distances (typically ~2.4 Å) and ligand coordination geometry .
- UV-Vis Spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., 300–500 nm) to assess electronic transitions influenced by axial ligands .
- IR Spectroscopy : Identifies ν(C=O) stretches from caprolactam ligands (~1650 cm⁻¹), with shifts indicating coordination mode (bridging vs. terminal) .
Advanced: How does axial solvent coordination influence the catalytic activity of Dirhodium(II) tetrakis(caprolactam) in C–H functionalization?
Answer:
Axial ligands (e.g., THF, acetonitrile) modulate reactivity by altering electron density at the Rh center. For example:
- Electron-Deficient Systems : Acetonitrile increases electrophilicity, enhancing carbene insertion into C–H bonds .
- Steric Effects : Bulky solvents (e.g., toluene) reduce reaction rates by hindering substrate access to the axial site.
Methodologically, competitive binding assays using UV-Vis or cyclic voltammetry can quantify ligand exchange kinetics .
Advanced: How can researchers resolve contradictory data on enantioselectivity in dirhodium-catalyzed cyclopropanations?
Answer:
Contradictions often arise from:
- Ligand Flexibility : Caprolactam’s conformational mobility may lead to variable transition states. Fixing ligand geometry via substituents (e.g., methyl groups) reduces variability .
- Solvent Polarity : Polar solvents stabilize charged intermediates, altering selectivity. Systematic solvent screens (e.g., using Hansen solubility parameters) clarify trends .
- Statistical Analysis : Multivariate regression models (e.g., PCA) disentangle competing factors like temperature and ligand ratio .
Advanced: What strategies optimize reproducibility in dirhodium-catalyzed reactions under non-standard conditions (e.g., supercritical CO₂)?
Answer:
- Pressure-Temperature Profiling : Use phase diagrams to maintain supercritical fluid stability, ensuring consistent solvation of the dirhodium complex .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects intermediate species (e.g., dirhodium-carbenes) .
- Control Experiments : Compare yields/selectivity under inert gas vs. supercritical conditions to isolate solvent effects .
Advanced: How do structural modifications to caprolactam ligands impact catalytic efficiency in asymmetric synthesis?
Answer:
- Steric Tuning : Substituents at the caprolactam’s nitrogen (e.g., aryl groups) restrict substrate approach, improving enantioselectivity.
- Electronic Modulation : Electron-withdrawing groups (e.g., –CF₃) increase Rh electrophilicity, accelerating carbene transfer.
- Methodological Validation : Combinatorial ligand libraries screened via high-throughput experimentation (HTE) identify optimal derivatives .
Advanced: How can dirhodium complexes be integrated with computational models to predict reaction outcomes?
Answer:
- DFT Calculations : Model transition states to rationalize enantioselectivity (e.g., distortion/interaction analysis of dirhodium-carbene intermediates) .
- Machine Learning : Train models on datasets of dirhodium-catalyzed reactions (substrate, solvent, ligand) to predict yields and selectivity .
- Cross-Validation : Compare computational predictions with experimental results from kinetic isotope effect (KIE) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
